Vinyl Sulfonamide Electrophilic Warhead Confers Covalent Targeting Potential Absent in Saturated Ethanesulfonamide Analogs
The target compound contains an (E)-2-phenylethenesulfonamide moiety, which presents an α,β-unsaturated sulfonamide electrophile capable of undergoing Michael addition with nucleophilic cysteine residues. This contrasts with the corresponding 2-phenylethanesulfonamide analog (CAS 16993-47-8), in which the vinyl double bond is reduced to a saturated ethane linker, abolishing electrophilic reactivity [1]. In the ethenesulfonamide class, this vinyl warhead has been validated in covalent KRAS G12C inhibitors (PDB: 4LYJ, vinylsulfonamide 9 covalently bound to Cys12) [2] and TEAD autopalmitoylation inhibitors (DC-TEADin02, IC50 = 197 ± 19 nM) [3].
| Evidence Dimension | Electrophilic reactivity (capacity for covalent cysteine adduct formation) |
|---|---|
| Target Compound Data | Contains (E)-vinyl sulfonamide Michael acceptor; theoretical thiol reactivity inferred from class precedent |
| Comparator Or Baseline | 2-Phenylethanesulfonamide (CAS 16993-47-8): saturated ethane linker, no Michael acceptor capacity |
| Quantified Difference | Qualitative difference: vinyl sulfonamide enables irreversible covalent inhibition; ethanesulfonamide permits only reversible binding. For class reference, vinylsulfonamide TEAD inhibitor DC-TEADin02 achieves IC50 = 197 ± 19 nM through covalent autopalmitoylation inhibition [3]. |
| Conditions | Structural comparison; class precedent from covalent KRAS G12C (X-ray crystallography PDB 4LYJ) and TEAD autopalmitoylation assays [2][3] |
Why This Matters
For research programs requiring sustained target engagement (e.g., proteins with long residence times or competitive ATP/substrate sites), the covalent warhead offers pharmacodynamic advantages in washout resistance and biochemical efficiency that reversible ethanesulfonamide analogs cannot match, directly influencing compound selection for covalent probe or drug discovery campaigns.
- [1] 2-Phenylethanesulfonamide – CAS 16993-47-8 (structural comparator). PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylethanesulfonamide View Source
- [2] PDB: 4LYJ – Crystal Structure of small molecule vinylsulfonamide 9 covalently bound to K-Ras G12C. Ostrem, J.M. et al. (2013). Nature, 503, 548–551. View Source
- [3] Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed, 2019. IC50 = 197 ± 19 nM for DC-TEADin02. View Source
